S-Benzyl-L-cysteine Sulfone

描述

准备方法

Synthetic Routes and Reaction Conditions: S-Benzyl-L-cysteine Sulfone can be synthesized through the oxidation of S-Benzyl-L-cysteine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the sulfone form .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: this compound.

Substitution: Depending on the nucleophile, various substituted products can be formed.

科学研究应用

Biochemical Research Applications

S-Benzyl-L-cysteine sulfone is primarily studied for its interactions with various enzymes and its role in sulfur metabolism:

- Enzyme Inhibition : S-BCS has been identified as a competitive inhibitor of monooxygenases, enzymes crucial for various biological processes, including metabolism and the production of reactive oxygen species (ROS). This inhibition can impact cellular oxidative stress levels, making S-BCS a candidate for further studies in oxidative stress-related conditions.

- Antioxidant Properties : Research indicates that S-BCS may possess antioxidant capabilities, enabling it to scavenge free radicals. This property suggests potential applications in protecting cells from oxidative damage, which is relevant in aging and various diseases.

- Role in Sulfur Metabolism : S-BCS has been shown to disrupt sulfur assimilation pathways in plants. For instance, studies on maize have demonstrated that S-BCS limits the availability of L-cysteine and assimilated sulfur, leading to reduced growth and photosynthesis . This highlights its potential as a herbicide by targeting sulfur metabolism.

Industrial Applications

In addition to its biochemical significance, this compound is utilized in various industrial applications:

- Chemical Synthesis : The compound serves as a reagent in organic synthesis, particularly for creating sulfone-containing compounds. Its unique reactivity allows it to participate effectively in oxidation and substitution reactions.

- Pharmaceutical Development : Due to its ability to interact with specific enzymes, S-BCS is being explored as an intermediate in the synthesis of pharmaceuticals. Its distinct chemical properties may facilitate the development of novel therapeutic agents targeting oxidative stress-related diseases.

Agricultural Research

The impact of S-BCS on plant physiology has led to significant findings in agricultural research:

- Photosynthesis Inhibition : Studies have shown that S-BCS can inhibit key processes involved in photosynthesis by affecting the activity of essential enzymes within the photosynthetic electron transport chain. This inhibition results in decreased rates of CO₂ assimilation and increased levels of ROS, emphasizing the compound's potential role as a herbicide .

- Growth Regulation : Research indicates that applying S-BCS can significantly stunt plant growth by disrupting essential metabolic pathways. This characteristic positions it as a potential tool for managing plant growth under specific agricultural conditions .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| S-Benzyl-L-cysteine | Thiol | Precursor to this compound |

| S-Benzyl-L-cysteine sulfoxide | Sulfoxide | Intermediate formed during oxidation |

| S-Methylcysteine | Thioether | Contains a methyl group instead of benzyl |

| L-Cysteine | Amino acid | Natural amino acid with significant biological roles |

This compound stands out due to its enhanced stability and reactivity conferred by the sulfone group, allowing it to participate effectively in detoxification pathways and influencing various biological processes related to sulfur metabolism.

作用机制

S-Benzyl-L-cysteine Sulfone exerts its effects primarily through its interaction with enzymes such as cysteine conjugate S-oxidase. This enzyme catalyzes the oxidation of S-Benzyl-L-cysteine to its sulfone form, which can then participate in further biochemical reactions. The molecular targets include various enzymes involved in sulfur metabolism and detoxification pathways .

相似化合物的比较

- S-Phenyl-L-cysteine

- S-Methyl-L-cysteine

- S-Ethyl-L-cysteine

Comparison: S-Benzyl-L-cysteine Sulfone is unique due to its specific enzymatic activity and the presence of the sulfone group, which imparts distinct chemical properties. Compared to similar compounds like S-Phenyl-L-cysteine and S-Methyl-L-cysteine, this compound has a higher reactivity in oxidation and substitution reactions, making it a valuable reagent in synthetic chemistry .

生物活性

S-Benzyl-L-cysteine sulfone (SBCS) is a compound of interest due to its unique biochemical properties and potential applications in both research and industry. This article delves into the biological activity of SBCS, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Overview

This compound is primarily studied for its role in enzymatic reactions, particularly involving cysteine conjugate S-oxidase. This enzyme is crucial for the metabolism of sulfur-containing compounds and plays a significant role in various biological processes, including detoxification and biosynthesis.

Target Enzyme: Cysteine Conjugate S-Oxidase

- Location: Predominantly found in the microsomal fractions of rat liver and kidney.

- Function: Catalyzes the oxidation of cysteine S-conjugates to their corresponding sulfoxides, facilitating their metabolism and excretion .

Mode of Action:

SBCS interacts with cysteine conjugate S-oxidase in the presence of oxygen and NADPH, leading to the formation of S-benzyl-L-cysteine sulfoxide. This reaction is critical for the detoxification pathways involving sulfur compounds.

Enzymatic Activity

Research indicates that SBCS significantly influences enzymatic activities related to sulfur metabolism. For instance, it has been shown to inhibit certain enzymes involved in sulfur assimilation, which can lead to oxidative stress in plant systems. A study on Ipomoea grandifolia revealed that SBC treatment resulted in decreased photosynthetic efficiency and increased levels of reactive oxygen species (ROS), indicating potential phytotoxic effects .

Oxidative Stress Response

The compound's ability to induce oxidative stress is notable. In plant studies, SBCS increased levels of malondialdehyde and conjugated dienes, markers of lipid peroxidation, by 30% and 61%, respectively. This suggests that SBCS may disrupt cellular redox homeostasis, leading to impaired growth and photosynthesis .

Research Findings

Several studies have characterized the biological activity of SBCS:

- Enzymatic Inhibition:

- Impact on Photosynthesis:

- Pharmacokinetics:

Case Study 1: Phytotoxicity in Ipomoea grandifolia

A comprehensive study assessed how SBCS affects growth and photosynthesis in I. grandifolia plants. Key findings included:

- Growth Inhibition: Notable stunting was observed due to impaired sulfur metabolism.

- Photosynthetic Efficiency: Significant reductions in light-saturated net photosynthetic rates were recorded.

- Oxidative Stress Markers: Increased ROS levels correlated with decreased antioxidant enzyme activities .

Case Study 2: Enzymatic Characterization

A detailed enzymatic characterization study demonstrated that SBCS acts as a substrate for cysteine conjugate S-oxidase, highlighting its role in metabolic pathways involving sulfur compounds. The study emphasized the importance of this enzyme in bioactivation processes related to environmental toxins .

属性

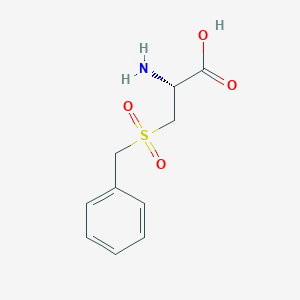

IUPAC Name |

(2R)-2-amino-3-benzylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYEJQJSZCWGR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628686 | |

| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25644-88-6 | |

| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。